molecular formula C15H14F3NO3S B5728004 4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B5728004
M. Wt: 345.3 g/mol
InChI Key: ASNNDKDLFPYHMT-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound features a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the following steps:

    Nitration and Reduction: The starting material, 4-methoxy-3-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Trifluoromethylation: The amine is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling Reaction: The trifluoromethylated amine is coupled with 4-(trifluoromethyl)phenylsulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by efficient trifluoromethylation and coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 4-methoxy-3-methylbenzenesulfonic acid.

    Reduction: Formation of 4-methoxy-3-methylbenzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a lead compound in the development of new antibiotics and antifungal agents.

    Biological Studies: The compound is studied for its potential to inhibit specific enzymes and proteins involved in disease pathways.

    Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide involves the inhibition of specific enzymes by binding to their active sites. The trifluoromethyl group enhances the binding affinity and selectivity of the compound. The sulfonamide group interacts with the enzyme’s active site, leading to the inhibition of its activity. This mechanism is particularly relevant in the context of antibacterial and antifungal activity.

Comparison with Similar Compounds

    4-Methoxy-3-methylbenzenesulfonamide: Lacks the trifluoromethyl group, resulting in lower biological activity.

    N-(4-Trifluoromethylphenyl)benzenesulfonamide: Similar structure but without the methoxy and methyl groups, leading to different chemical properties.

Uniqueness: The presence of both the methoxy and trifluoromethyl groups in 4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide enhances its biological activity and metabolic stability compared to similar compounds. This makes it a valuable compound in medicinal chemistry and industrial applications.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3S/c1-10-9-13(7-8-14(10)22-2)23(20,21)19-12-5-3-11(4-6-12)15(16,17)18/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNNDKDLFPYHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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